molecular formula C14H19ClN2O B13943900 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 64097-88-7

2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B13943900
CAS No.: 64097-88-7
M. Wt: 266.76 g/mol
InChI Key: HBTNRCOVQPMPKQ-UHFFFAOYSA-N
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Description

2-Phenyl-2,8-diazaspiro[45]decan-1-one hydrochloride is a chemical compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves the reaction of phenyl-substituted amines with cyclic ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interactions with proteins and nucleic acids.

    Industrial Applications: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride: A closely related compound with a similar spirocyclic structure.

    4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride: Another spirocyclic compound with different substitution patterns.

Uniqueness

2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

64097-88-7

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-phenyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C14H18N2O.ClH/c17-13-14(6-9-15-10-7-14)8-11-16(13)12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H

InChI Key

HBTNRCOVQPMPKQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(C2=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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